Nitrobenzene--pyrimidine (1/1)
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Overview
Description
Nitrobenzene–pyrimidine (1/1) is a compound that combines the structural features of nitrobenzene and pyrimidine Nitrobenzene is an aromatic nitro compound, while pyrimidine is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrobenzene–pyrimidine (1/1) can be achieved through various synthetic routes. One common method involves the nitration of pyrimidine derivatives using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure the selective nitration of the pyrimidine ring.
Industrial Production Methods
Industrial production of nitrobenzene–pyrimidine (1/1) often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Nitrobenzene–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitrobenzene–pyrimidine (1/1) can form nitroso or hydroxylamine derivatives.
Reduction: The reduction of the nitro group results in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or sulfonic acid groups.
Scientific Research Applications
Nitrobenzene–pyrimidine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Nitrobenzene–pyrimidine (1/1) is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of nitrobenzene–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: An aromatic nitro compound with similar redox properties.
Pyrimidine: A heterocyclic aromatic compound with similar structural features.
Nitroaromatic Compounds: Compounds containing nitro groups attached to aromatic rings, such as nitroaniline and nitrophenol.
Uniqueness
Nitrobenzene–pyrimidine (1/1) is unique due to the combination of the nitro group and the pyrimidine ring, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
835653-04-8 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
nitrobenzene;pyrimidine |
InChI |
InChI=1S/C6H5NO2.C4H4N2/c8-7(9)6-4-2-1-3-5-6;1-2-5-4-6-3-1/h1-5H;1-4H |
InChI Key |
WCSNWBFZIIYLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-].C1=CN=CN=C1 |
Origin of Product |
United States |
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